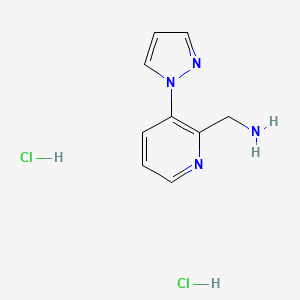

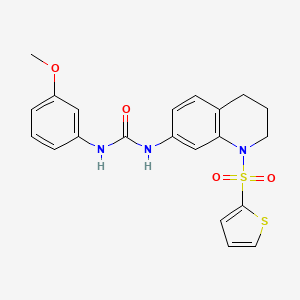

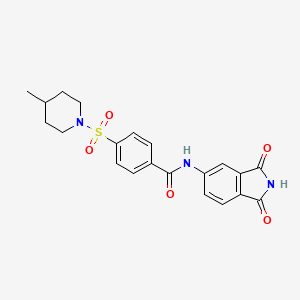

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radical Ligands and Redox Reactions

Compounds with furan and thiophene units, such as "3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea," are being explored for their redox-active ligand capabilities. These compounds can facilitate the development of novel redox reactions, both stoichiometric and catalytic, by acting as nontraditional ligands for metal centers. The selective deprotonation and oxidation of these ligands yield neutral radicals, which are studied for their electronic properties and potential in enhancing redox reaction mechanisms (Curcio et al., 2018).

Cyclodextrin Complexation

The structural features of "this compound" lend themselves to complexation with cyclodextrins. This interaction has been explored to understand the self-assembly mechanisms of molecular devices, offering insights into the dynamics of photoisomerization within these complexes. Such studies contribute to the development of molecular devices based on the specific binding and isomerization properties of these compounds (Lock et al., 2004).

Synthesis of Heterocyclic Compounds

The molecule is also of interest in synthetic chemistry, particularly in the synthesis of heterocyclic compounds like benzothiazine and oxazine derivatives. The presence of furan and thiophene groups in the molecule facilitates the aza-Piancatelli rearrangement, leading to the formation of these heterocycles. Such reactions highlight the molecule's utility in synthesizing diverse heterocyclic structures with potential applications in pharmaceuticals and materials science (Reddy et al., 2012).

Photooxygenation and Synthesis of γ-Hydroxybutenolides

The thiophenyl and furanyl groups in "this compound" are key to the photooxygenation process that leads to the synthesis of γ-hydroxybutenolides. This process, through a radical chain mechanism, highlights the molecule's role in the synthesis of complex organic compounds with potential applications in organic synthesis and drug development (Kotzabasaki et al., 2016).

Dye-Sensitized Solar Cells

Compounds with furan and thiophene linkers, similar to the structural elements of "this compound," have been investigated for their application in dye-sensitized solar cells (DSSCs). The electronic properties of these linkers influence the efficiency of DSSCs, demonstrating the potential of such molecules in the development of renewable energy technologies (Kim et al., 2011).

Propriétés

IUPAC Name |

3-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-2-3-11-25-19-8-6-18(7-9-19)22-21(24)23(14-17-10-13-27-16-17)15-20-5-4-12-26-20/h4-10,12-13,16H,2-3,11,14-15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJNURXIJSVTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2609555.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2609562.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2609574.png)